1-Buten-2-ol
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Overview
Description
1-Buten-2-ol is an organic compound with the molecular formula C₄H₈O It is a type of unsaturated alcohol, characterized by the presence of both a hydroxyl group (-OH) and a carbon-carbon double bond (C=C) within its structure
Preparation Methods
1-Buten-2-ol can be synthesized through several methods:
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Synthetic Routes
- One common method involves the hydroboration-oxidation of 1-butyne. This reaction proceeds via the addition of borane (BH₃) to the triple bond of 1-butyne, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH).
- Another method includes the reduction of 1-buten-2-one (methyl vinyl ketone) using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Industrial Production
- Industrially, this compound can be produced through the catalytic hydrogenation of 1-buten-2-one. This process typically employs a metal catalyst such as palladium (Pd) or platinum (Pt) under high pressure and temperature conditions.
Chemical Reactions Analysis
1-Buten-2-ol undergoes various chemical reactions, including:
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Oxidation
- When oxidized, this compound can form 1-buten-2-one. Common oxidizing agents for this reaction include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction
- Reduction of this compound can yield butane-2-ol. This reaction can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
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Substitution
- This compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with hydrogen chloride (HCl) can produce 1-chloro-2-butene.
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Addition
- The double bond in this compound allows for addition reactions. For instance, the addition of bromine (Br₂) across the double bond results in the formation of 2,3-dibromo-1-butanol.
Scientific Research Applications
1-Buten-2-ol has several applications in scientific research:
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Chemistry
- It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
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Biology
- In biological research, this compound can be used as a model compound to study the metabolism of unsaturated alcohols in living organisms.
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Medicine
- Although not widely used directly in medicine, derivatives of this compound are explored for their potential therapeutic properties.
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Industry
- In the industrial sector, this compound is used in the production of polymers and as a solvent in chemical processes.
Mechanism of Action
The mechanism of action of 1-buten-2-ol involves its interaction with various molecular targets and pathways:
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Molecular Targets
- The hydroxyl group in this compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions.
- The double bond allows for electrophilic addition reactions, making it a versatile intermediate in organic synthesis.
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Pathways
- In biological systems, this compound can be metabolized by enzymes such as alcohol dehydrogenases, leading to the formation of corresponding aldehydes and acids.
Comparison with Similar Compounds
1-Buten-2-ol can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
2-Buten-1-ol: Another unsaturated alcohol with the double bond located at a different position. It has similar reactivity but different physical properties.
But-2-en-1-ol:
1-Butanol: A saturated alcohol with no double bonds, exhibiting different chemical reactivity and physical properties.
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Uniqueness
- The position of the hydroxyl group and the double bond in this compound gives it unique reactivity patterns compared to its isomers and other unsaturated alcohols.
Properties
CAS No. |
61923-55-5 |
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Molecular Formula |
C4H8O |
Molecular Weight |
72.11 g/mol |
IUPAC Name |
but-1-en-2-ol |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5/h5H,2-3H2,1H3 |
InChI Key |
IKZZIQXKLWDPCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)O |
Origin of Product |
United States |
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